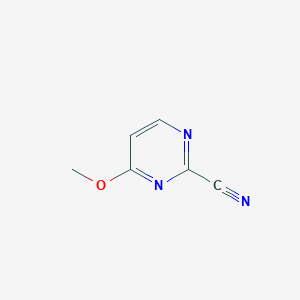
4-甲氧基嘧啶-2-腈
描述
4-Methoxypyrimidine-2-carbonitrile (4-MPCN) is an organic compound that has been used in various scientific applications, including drug development and laboratory experiments. It is a derivative of the pyrimidine family of compounds, which are known for their ability to interact with biological systems. 4-MPCN has been studied for its potential use in drug design and its biochemical and physiological effects.
科学研究应用
化学合成和结构分析
4-甲氧基嘧啶-2-腈及其衍生物在化学合成中发挥着至关重要的作用。例如,其衍生物 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈,使用一种新颖的 Vilsmeier-Haack 氯化方案合成,并使用 X 射线、红外、核磁共振和紫外可见吸收和荧光光谱进行分析。该化合物表现出有趣的旋光性,在特定波长下观察到吸收和荧光最大值 (Jukić 等人,2010)。
反应和衍生物合成
研究探索了涉及 4-甲氧基嘧啶-2-腈的各种反应,以产生新化合物。例如,通过用碱性过氧化氢处理,将其衍生物转化为相应的酸酰胺 (Yamanaka, 1958)。另一项研究涉及由 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈合成吡啶衍生物,揭示了与类似化合物的结构差异 (Tranfić 等人,2011)。
抗菌活性
4-甲氧基嘧啶-2-腈的某些衍生物表现出抗菌特性。例如,新型 4-吡咯烷-3-氰基吡啶衍生物对各种细菌表现出抗菌活性,最低抑菌浓度值表明其具有显着的效果 (Bogdanowicz 等人,2013)。
溶剂对光学性质的影响
研究还集中于溶剂对 4-甲氧基嘧啶-2-腈衍生物光学性质的影响。其中一项研究调查了不同溶剂中的荧光光谱,提供了溶剂特性如何影响这些化合物的发射光谱的见解 (Cetina 等人,2010)。
工业生产的合成创新
研究还旨在改进 4-甲氧基嘧啶-2-腈衍生物的合成方法。Ju Xiu-lian 的一项研究重点关注 2-氨基-4-甲氧基嘧啶合成中的技术创新,使其由于成本低、工艺简单、收率高而更适合工业生产 (Ju Xiu-lian, 2009)。
发光研究
4-氨基-2-甲氧基嘧啶的发光特性已在不同的溶剂中进行了研究,揭示了这些化合物的化学反应和中间态的信息 (Szabo & Berens, 1975)。
安全和危害
4-Methoxypyrimidine-2-carbonitrile is classified as dangerous, with hazard statements H301-H311-H331 . This means it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing, and washing contaminated clothing before reuse .
属性
IUPAC Name |
4-methoxypyrimidine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-2-3-8-5(4-7)9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLUXOCVEJOPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529417 | |
| Record name | 4-Methoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94789-37-4 | |
| Record name | 4-Methoxypyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

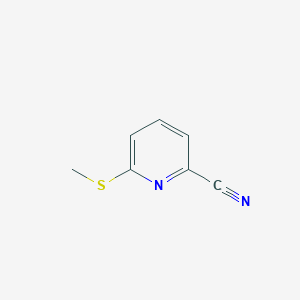
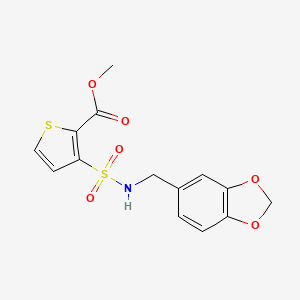
![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)
![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)


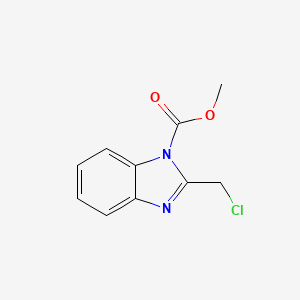


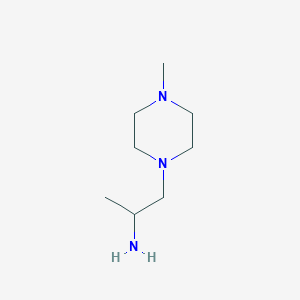
![1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B3022353.png)
![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)
